Methyl (2-bromo-4-formylphenoxy)acetate
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Overview
Description
Scientific Research Applications
Chemical Synthesis and Analysis
Methyl (2-bromo-4-formylphenoxy)acetate plays a role in chemical synthesis. For instance, it is involved in the reaction to produce methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, a compound synthesized from the reaction between 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate (Lee, Ryu, & Lee, 2017). Additionally, its role in the formation of various organic compounds, particularly those with potential applications in materials science and pharmacology, has been studied (Albayrak, Kaştaş, Odabaşoǧlu, & Büyükgüngör, 2011).
Decomposition and Environmental Implications
Research has also explored the decomposition of related bromophenol compounds in specific conditions, which is relevant for understanding environmental degradation processes. For instance, the study of the decomposition of 2-bromophenol in NaOH solution at high temperatures provides insights into the behavior of similar compounds in various environmental settings (Uchida, Furusawa, & Okuwaki, 2003).
Antioxidant and Antimicrobial Properties
Compounds closely related to this compound have been found to exhibit potent antioxidant and antimicrobial properties. For example, nitrogen-containing bromophenols isolated from marine red algae showed strong scavenging activity against radicals, suggesting potential application in food and pharmaceutical fields as natural antioxidants (Li, Li, Gloer, & Wang, 2012).
Biological Screening and Phytotoxic Effects
Furthermore, aryloxyacetic acid analogs of bromophenol compounds have been synthesized and shown to possess bioactivity against various microorganisms, indicating potential for development into antimicrobial agents (Dahiya, Pathak, & Kaur, 2008). Additionally, studies on polyphenols derived from olive oil waste waters, including their acetates, demonstrated selective phytotoxic effects, indicating potential agricultural applications (Capasso, Cristinzio, Evidente, & Scognamiglio, 1992).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl (2-bromo-4-formylphenoxy)acetate is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The compound’s bromine atom is replaced by an organoboron reagent in the presence of a palladium catalyst .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura coupling pathway . This pathway involves the formation of carbon-carbon bonds, which is a crucial process in organic synthesis .
Result of Action
The result of the action of this compound in the Suzuki–Miyaura coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of a wide range of organic compounds .
Properties
IUPAC Name |
methyl 2-(2-bromo-4-formylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-14-10(13)6-15-9-3-2-7(5-12)4-8(9)11/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHXEEYNSWXRLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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